REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([I:17])=[C:4]([C:13](=[O:16])[NH:14][CH3:15])[C:5]([I:12])=[C:6]([C:10]=1[I:11])[C:7](O)=[O:8].C(=O)([O-])[O-].[Na+].[Na+].S(Cl)([Cl:26])=O>>[NH2:1][C:2]1[C:3]([I:17])=[C:4]([C:13](=[O:16])[NH:14][CH3:15])[C:5]([I:12])=[C:6]([C:10]=1[I:11])[C:7]([Cl:26])=[O:8] |f:1.2.3|
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Name
|
|
Quantity
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173 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
320 g
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Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=C(C(=O)O)C1I)I)C(NC)=O)I
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Name
|
|
Quantity
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600 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added in portions
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Type
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TEMPERATURE
|
Details
|
The mixture was refluxed for one hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
|
Refluxing
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Type
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CUSTOM
|
Details
|
(total reflux time: 2.5 hours)
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Duration
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2.5 h
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Type
|
CUSTOM
|
Details
|
Thionyl chloride was removed by vacuum distillation (30° C., 75 mmHg) until the consistency of the residue
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Type
|
CUSTOM
|
Details
|
The remaining traces of thionyl chloride were removed by three consecutive vacuum codistillations with 200 ml of THF
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Type
|
DISSOLUTION
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Details
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The resulting yellow paste was dissolved in 600 ml of THF
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Type
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CUSTOM
|
Details
|
immersed in an ice bath while 500 ml of saturated NaCl
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Type
|
ADDITION
|
Details
|
was added
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
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Type
|
WASH
|
Details
|
the filter cake was washed with 200 ml of THF
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Type
|
CUSTOM
|
Details
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to separate into two layers
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Type
|
WASH
|
Details
|
The organic layer was washed with 200 ml of saturated NaCl
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over 180 g of calcium chloride
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Type
|
WAIT
|
Details
|
beads for one hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to a volume of 400 ml
|
Type
|
STIRRING
|
Details
|
stirred with 200 ml of dry toluene for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The creamy white solid thus formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with 2×100 ml of dry cold toluene
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=C(C(=O)Cl)C1I)I)C(NC)=O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.39 mol | |
AMOUNT: MASS | 228 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |